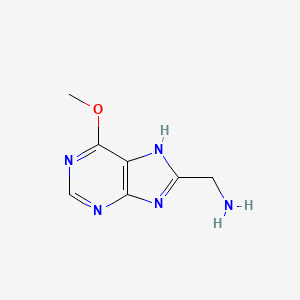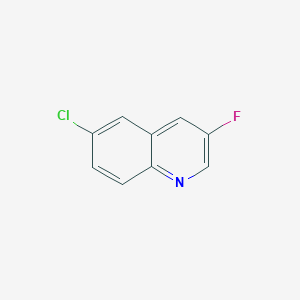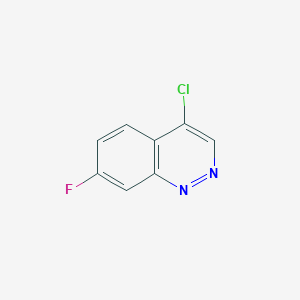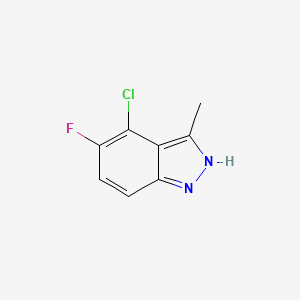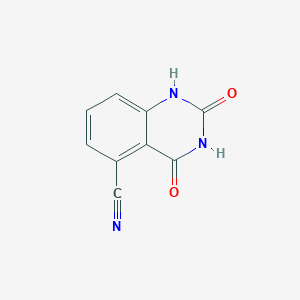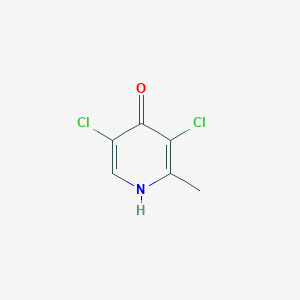
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of indanone, characterized by the presence of an ethoxy group at the second position and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3,4,5,6,7-hexahydro-1H-inden-1-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins can provide insights into its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydro-1H-indene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
2,3,4,5,6,7-Hexahydro-1H-inden-1-one: Similar core structure but without the ethoxy group, leading to different chemical properties.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Contains additional methyl groups, resulting in distinct steric and electronic effects.
Uniqueness
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which imparts specific reactivity and potential biological activity. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethoxy-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C11H16O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h10H,2-7H2,1H3 |
InChI Key |
LTAYTTLOJLPYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2=C(C1=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

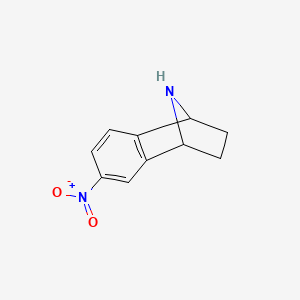

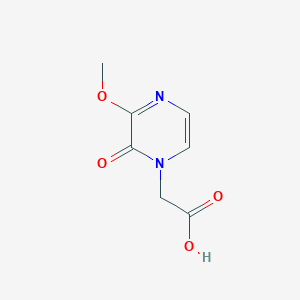
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

